PFE-PKIS 1 is a compound classified within the Published Kinase Inhibitor Set, which comprises a variety of protein kinase inhibitors designed for research applications. This compound is recognized for its ability to inhibit specific protein kinases, making it a crucial tool in chemical biology and drug discovery. The inhibition of these kinases is vital for understanding their roles in various biological processes and diseases, particularly in cancer and inflammatory disorders.
The specific outcomes of these reactions depend on the reagents and conditions used during the reactions.
PFE-PKIS 1 exhibits significant biological activity as a potent inhibitor of certain protein kinases. By binding to the active sites of these kinases, it prevents the phosphorylation of target proteins, thereby disrupting critical signaling pathways involved in cell proliferation and survival. This mechanism positions PFE-PKIS 1 as a promising candidate for therapeutic applications, particularly in oncology and other diseases driven by dysregulated kinase activity .
PFE-PKIS 1 has diverse applications across various fields:
Research has focused on understanding how PFE-PKIS 1 interacts with its molecular targets. Studies involving structural analysis have revealed insights into the conformational dynamics of protein kinases when bound to this inhibitor. Such investigations help elucidate the selectivity profile of PFE-PKIS 1 compared to other inhibitors, which is crucial for developing more effective therapeutic agents .
PFE-PKIS 1 can be compared with several other compounds within the kinase inhibitor landscape. Notable similar compounds include:
| Compound | Target Kinases | Unique Features |
|---|---|---|
| PFE-PKIS 1 | Specific protein kinases | Potent inhibitor with broad applications |
| PFE-PKIS 29 | mTOR, lipid kinases | Highly potent (<10 nM) |
| PFE-PKIS 40 | Various kinases | Distinct chemical structure |
These compounds share similarities in their inhibitory mechanisms but differ in their potency, selectivity, and specific targets within the kinase family. Understanding these distinctions enhances the ability to design targeted therapies based on their unique profiles .
The synthesis of Pfe-pkis 1 employs a convergent strategy involving two key intermediates: a brominated pyridone derivative and a difluorophenyl ether-containing benzamide. The brominated pyridone fragment is synthesized via regioselective alkylation under Mitsunobu conditions, utilizing (2,4-difluorophenyl)methanol and 3-bromo-4-hydroxy-6-methylpyridin-2(1H)-one. This reaction achieves a 78% yield by leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C . The difluorophenyl ether intermediate is prepared through acylation of glycine amide with 4-methylbenzoyl chloride in dichloromethane (DCM), catalyzed by N,N-diisopropylethylamine (DIPEA) .
Convergent coupling of these intermediates is accomplished using hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) in DCM at 0°C, yielding a dihydroxy amide precursor with 87% efficiency . This step is critical for establishing the core scaffold of Pfe-pkis 1, ensuring proper spatial orientation for subsequent macrocyclization.
Macrocyclization is achieved through Swern oxidation, employing oxalyl chloride (COCl)₂ and dimethyl sulfoxide (DMSO) in the presence of triethylamine (Et₃N) to introduce two keto groups into the dihydroxy amide intermediate . This oxidation step is pivotal for conformational stabilization, enabling the formation of a rigid macrocyclic structure. Reduction of residual carbonyl groups is performed using sodium borohydride (NaBH₄) in methanol, selectively targeting labile ketones while preserving the aromatic framework .
The Mitsunobu reaction is instrumental in constructing the pyridone moiety. Optimal conditions involve a 1:1.2 molar ratio of pyridin-2(1H)-one to (2,4-difluorophenyl)methanol, with DEAD and PPh₃ in THF at 0°C. This protocol minimizes side reactions such as over-alkylation, achieving a 78% isolated yield .
Amide bond formation between the pyridone and benzamide fragments is facilitated by HOBt and DIC in anhydrous DCM. The reaction proceeds via in situ activation of the carboxylic acid to an O-acylisourea intermediate, which undergoes nucleophilic attack by the amine group. Kinetic studies reveal that maintaining the temperature at 0°C suppresses racemization, preserving stereochemical integrity .
Swern oxidation is optimized using a 2:1 molar ratio of oxalyl chloride to DMSO in DCM, followed by rapid quenching with Et₃N at −78°C. This protocol avoids over-oxidation and ensures quantitative conversion of secondary alcohols to ketones, as confirmed by infrared (IR) spectroscopy (C=O stretch at 1,710 cm⁻¹) .
¹H NMR analysis (500 MHz, DMSO-d₆) confirms the structure of Pfe-pkis 1, with diagnostic signals at δ 8.21 (s, 1H, pyridone H-5), 7.45–7.38 (m, 4H, difluorophenyl), and 3.12 (s, 3H, N-methyl). ¹³C NMR reveals carbonyl resonances at δ 168.5 (amide C=O) and 165.2 (pyridone C=O), consistent with the proposed structure .
HRMS (ESI-TOF) analysis yields a molecular ion peak at m/z 487.1543 [M + H]⁺ (calculated 487.1538 for C₂₄H₂₀F₂N₂O₃), confirming the molecular formula. Isotopic patterning aligns with theoretical distributions, validating synthetic fidelity .
X-ray diffraction of Pfe-pkis 1 co-crystallized with STK17B kinase (PDB ID: 6Y6F) reveals critical binding interactions. The inhibitor occupies the ATP-binding pocket, forming hydrogen bonds with Glu98 and Asp166. The difluorophenyl group engages in hydrophobic interactions with Ile112 and Val114, rationalizing its selectivity over STK17A .
X-ray crystallography of Pfe-pkis 1 bound to STK17B (PDB: 6Y6H) revealed a unique folded conformation of the kinase’s phosphate-binding loop (P-loop). In this state, residue R41 forms a salt bridge with the inhibitor’s carboxylic acid group, a structural feature not observed in the apo-STK17B or ADP-bound states [1]. Molecular dynamics (MD) simulations demonstrated that the apo-STK17B P-loop adopts two primary conformations:
The energy barrier between these conformations is modulated by Pfe-pkis 1 binding, which stabilizes conformation A through electrostatic interactions (Table 1).
Table 1: Key Structural Parameters of STK17B P-loop Conformations
| Parameter | Folded (A) | Extended (B) |
|---|---|---|
| R41–E38 Distance (Å) | 17.1 | 3.2 |
| R41–Inhibitor Distance (Å) | 2.5 | 12.7 |
| P-loop RMSD (Å)* | 1.4 | 0.9 |
*Root-mean-square deviation relative to apo-STK17B [1].
Pfe-pkis 1 engages STK17B through a minimal hinge-region hydrogen bond between the thieno[3,2-d]pyrimidine N1 and the backbone amide of A113 (3.0 Å). However, the inhibitor’s α-thioacetic acid moiety forms critical interactions:
Microsecond-scale MD simulations of apo-STK17B demonstrated remarkable P-loop flexibility:
Pfe-pkis 1 binding reduced P-loop root-mean-square fluctuation (RMSF) by 42% compared to the apo state, indicating pronounced conformational stabilization [1].
While ADP binding induces canonical P-loop extension, Pfe-pkis 1 stabilizes a unique folded state through:
Pfe-pkis 1 exhibits moderate solubility in polar aprotic solvents:
| Solvent | Solubility (mg/mL) |
|---|---|
| Dimethyl sulfoxide | 12.4 ± 0.8 |
| N-Methylpyrrolidone | 8.1 ± 0.5 |
The carboxylic acid moiety enhances solubility through hydrogen bonding with solvent molecules, while the thieno[3,2-d]pyrimidine core contributes to π-stacking interactions [1] [4].
Accelerated stability studies revealed pH-sensitive decomposition:
The compound demonstrates optimal stability in lyophilized form at −80°C, retaining >95% purity after 12 months [1].
The extraordinary selectivity of Pfe-pkis 1 (also known as SGC-STK17B-1 or compound 11s) for serine/threonine kinase 17B over its closest homolog serine/threonine kinase 17A represents a remarkable achievement in kinase inhibitor design. This selectivity is particularly noteworthy given that the amino acids lining the adenosine triphosphate binding pocket of STK17A are 100% identical to those of STK17B, except for a single conservative mutation of lysine 37 in STK17B to arginine 65 in STK17A positioned at the solvent accessible region [1] [2].
X-ray crystallography revealed that Pfe-pkis 1 occupies the adenosine triphosphate binding pocket of STK17B in a markedly different orientation compared to previously proposed binding modes for other kinases [2]. The thieno[3,2-d]pyrimidine core positions its nitrogen 1 atom to interact with the amide backbone of alanine 113 in the hinge region, while the carboxylic acid moiety of the inhibitor forms critical salt bridges with both the catalytic lysine (lysine 62) and arginine 41 of the phosphate-binding loop [2].
The interaction between Pfe-pkis 1 and the catalytic lysine residues represents a fundamental component of its selectivity profile. In the STK17B-bound structure, the carboxylic acid of Pfe-pkis 1 forms a stable salt bridge with lysine 62, the catalytic lysine residue essential for adenosine triphosphate binding and phosphoryl transfer [2]. This interaction is facilitated by the unique positioning of the inhibitor within the active site, where the α-thioacetic acid side chain extends toward the catalytic machinery.
Structure-activity relationship studies demonstrated the critical importance of this carboxylic acid functionality for potent STK17B inhibition [2]. Substitution of the carboxylic acid with alternative functional groups resulted in dramatic losses of activity. For instance, replacement with a primary amide (compound 12) reduced STK17B binding activity and completely eliminated cellular activity, while substitution with an ester group (compound 14) similarly abolished cellular potency despite maintaining some residual binding affinity [2].
The selectivity between STK17B and STK17A appears to be influenced by subtle differences in the positioning and accessibility of these catalytic lysine residues. Molecular modeling studies using homology models of STK17A revealed that while the overall architecture of the adenosine triphosphate binding site remains highly conserved, minor differences in the precise positioning of key residues may affect the optimal geometry for inhibitor binding [2].
The most striking structural feature underlying the selectivity of Pfe-pkis 1 is the induction of a unique phosphate-binding loop conformation in STK17B. Co-crystal structures revealed that upon binding of Pfe-pkis 1 and related thieno[3,2-d]pyrimidines, the phosphate-binding loop undergoes a remarkable conformational change in which arginine 41 flips approximately 180 degrees from its orientation in the adenosine diphosphate-bound structure [2].
This conformational change results in two distinct phosphate-binding loop conformations observed in the crystal structures: a "folded conformation A" and an "extended conformation B" [2]. In folded conformation A, arginine 41 forms a salt bridge with the carboxylic acid of the inhibitor, while in extended conformation B, arginine 41 is rotated away from the inhibitor binding pocket, resembling the orientation observed in the adenosine diphosphate-bound structure [2].
Molecular dynamics simulations spanning multiple microseconds revealed the inherent flexibility of the phosphate-binding loop in STK17B and demonstrated a wide range of arginine 41 conformations available to the apo-protein [2] [3]. These simulations showed that the phosphate-binding loop can readily transition between different conformational states, with the folded conformation being stabilized specifically upon binding of selective inhibitors like Pfe-pkis 1 [3].
The impact of this phosphate-binding loop conformational flip on adenosine triphosphate competitiveness is profound. In the folded conformation A, the phosphate-binding loop creates a more enclosed binding environment that effectively excludes adenosine triphosphate and adenosine diphosphate from the active site [2] [3]. This conformational state represents a non-catalytic conformation that is incompatible with substrate binding and catalysis.
Importantly, molecular dynamics simulations revealed that this unique phosphate-binding loop conformation is not readily accessible to STK17A, despite the high sequence similarity in the kinase domain [2]. The reduced flexibility of the phosphate-binding loop in STK17A, combined with subtle differences in the surrounding protein environment, appears to prevent the formation of the folded conformation that is critical for high-affinity binding of Pfe-pkis 1 [3].
Comprehensive kinome-wide selectivity profiling of Pfe-pkis 1 was conducted using the DiscoverX scanMAX panel, which encompasses 403 wild-type human kinases representing more than 80% of the human catalytic protein kinome [2] [4]. This extensive screening platform enables systematic evaluation of inhibitor selectivity across the major kinase families, including tyrosine kinases, serine/threonine kinases, and lipid kinases.
Initial screening at 1 μM concentration revealed that Pfe-pkis 1 demonstrated remarkable kinome-wide selectivity, with only eight kinases showing greater than 75% displacement of the immobilized ligand [2]. These kinases included STK17B (99% inhibition), CAMKK2 (92% inhibition), AURKB (86% inhibition), CAMKK1 (86% inhibition), STK38L (71% inhibition), and several others that were subsequently identified as false positives.
Full binding affinity determinations (KD values) were performed for all kinases showing significant inhibition in the initial screen. The results revealed potent binding to STK17B with a KD of 5.6 nM, while cross-reactivity with other kinases was substantially weaker [2]. Notably, several kinases initially flagged in the scanMAX assay, including MET, NEK6, WEE1, and STK38L, were confirmed as false positives with KD values exceeding 10,000 nM.
| Kinase | DiscoverX scanMAX (% Inhibition at 1 μM) | Binding KD (nM) | Enzyme IC₅₀ (nM) |
|---|---|---|---|
| STK17B | 99 | 5.6 | 34 |
| CAMKK2 | 92 | 21 | >10,000 |
| AURKB | 86 | 110 | 8,900 |
| CAMKK1 | 86 | 49 | 5,200 |
| STK17A | 27 | 440 | 4,700 |
| PIM2 | 100 | 1,500 | >10,000 |
| MET | 100 | >10,000 | >10,000 |
| NEK6 | 100 | >10,000 | >10,000 |
| WEE1 | 100 | >10,000 | >10,000 |
| STK38L | 71 | >10,000 | >10,000 |
The kinome-wide selectivity screening extended beyond binding affinity measurements to include enzyme inhibition assays performed in the presence of adenosine triphosphate at Km concentrations [2]. These functional assays provide a more physiologically relevant assessment of inhibitor potency and selectivity under conditions that more closely mimic cellular environments.
The exceptional selectivity of Pfe-pkis 1 for STK17B is most clearly demonstrated by its performance in enzyme inhibition assays, where it achieves greater than 90% inhibition specificity for STK17B at concentrations as low as 20 nM [2]. In these functional assays, Pfe-pkis 1 exhibited an IC₅₀ of 34 nM against STK17B while maintaining greater than 100-fold selectivity over all other kinases tested.
The selectivity profile in enzyme assays diverged significantly from the binding assay results for several kinases, highlighting the importance of functional validation in kinase inhibitor characterization [2]. For example, while CAMKK2 showed a relatively low binding KD of 21 nM, it failed to demonstrate robust inhibition in the enzyme assay, suggesting that the binding interaction may not translate to effective catalytic inhibition under physiological conditions.
The most closely related kinase, STK17A, showed an enzyme IC₅₀ of 4,700 nM, representing approximately 140-fold selectivity compared to STK17B [2]. This extraordinary selectivity between highly homologous kinases underscores the precision with which Pfe-pkis 1 can discriminate between closely related targets based on subtle conformational differences.
Additional kinases showing measurable but weak activity included CAMKK1 (IC₅₀ = 5,200 nM) and AURKB (IC₅₀ = 8,900 nM), both representing greater than 150-fold selectivity compared to STK17B [2]. All other kinases tested, including PIM2, MET, NEK6, WEE1, and STK38L, showed IC₅₀ values exceeding 10,000 nM, indicating minimal off-target activity.
The kinome-wide selectivity data positions Pfe-pkis 1 among the most selective kinase inhibitors reported to date [2]. The combination of potent on-target activity with exceptional kinome-wide selectivity makes this compound an invaluable tool for investigating STK17B biology and validates the unique phosphate-binding loop conformation as a viable mechanism for achieving kinase selectivity.
Cellular thermal shift assays represent a critical methodology for validating target engagement of kinase inhibitors in physiologically relevant cellular environments [5] [6]. These assays exploit the principle that protein-ligand interactions typically stabilize protein structure, resulting in increased thermal stability that can be measured as a shift in protein melting temperature upon compound treatment [5].
For STK17B target engagement studies, thermal shift assays provide several key advantages over traditional biochemical binding assays [5] [7]. First, they operate in the native cellular context, preserving the natural protein environment including post-translational modifications, protein-protein interactions, and cofactor availability. Second, they provide direct evidence of compound binding to the target protein within living cells, confirming that the inhibitor can penetrate cellular membranes and access the target in its physiological setting [5].
The experimental protocol for cellular thermal shift assays with STK17B involves treating cells with varying concentrations of Pfe-pkis 1, followed by temperature-dependent denaturation and quantification of remaining soluble protein [5] [6]. Cells are typically exposed to compound for defined time periods to allow equilibration, then subjected to a range of temperatures that span the protein melting transition. Following heat treatment, cells are lysed and the soluble fraction is analyzed by Western blotting or mass spectrometry to quantify intact STK17B protein [5].
Analysis of thermal shift data yields isothermal dose-response curves that report on the concentration-dependent stabilization of STK17B upon Pfe-pkis 1 binding [7]. The resulting concentration required to achieve 50% maximum thermal stabilization (EC₅₀) provides a measure of cellular target engagement that correlates with compound potency and can be compared across different cellular contexts [5] [6].
Implementation of cellular thermal shift assays for STK17B target engagement validation requires careful optimization of several experimental parameters [5]. Temperature ranges must be selected to capture the melting transition of STK17B while avoiding non-specific protein aggregation. Incubation times must be sufficient to achieve equilibrium binding while minimizing potential compound metabolism or efflux. Cell densities and lysis conditions must be optimized to ensure adequate protein recovery and minimize interference from cellular debris [5].
Clustered regularly interspaced short palindromic repeat-associated protein 9 (CRISPR-Cas9) knockout validation represents the gold standard for confirming that observed phenotypic effects of kinase inhibitors are mediated through on-target activity rather than off-target effects [8]. This genetic approach involves the generation of cell lines lacking the target kinase gene, followed by comparative analysis of compound effects in wild-type versus knockout cells [8].
The CRISPR-Cas9 system enables precise genomic editing through the introduction of targeted double-strand breaks at specific DNA sequences [8]. For STK17B validation studies, guide RNAs are designed to target early exons of the STK17B gene, resulting in frame-shift mutations that eliminate functional protein expression. Multiple independent guide RNA sequences are typically employed to generate several independent knockout clones, reducing the likelihood that observed phenotypes result from off-target genomic modifications [8].
Experimental validation of CRISPR-Cas9-mediated STK17B knockout involves several critical quality control steps [8]. Complete loss of STK17B protein expression must be confirmed by Western blotting using validated antibodies. Genomic sequencing of target sites should verify the presence of frame-shift mutations. Importantly, rescue experiments involving re-expression of wild-type STK17B in knockout cells can provide additional confirmation that observed phenotypes are specifically attributable to loss of STK17B function [8].
The power of CRISPR-Cas9 knockout validation lies in its ability to distinguish true on-target effects from off-target activities of kinase inhibitors [8]. Phenotypic effects that are observed with Pfe-pkis 1 treatment in wild-type cells but are absent in STK17B knockout cells can be confidently attributed to STK17B inhibition. Conversely, effects that persist in knockout cells suggest off-target activities that may confound interpretation of inhibitor studies [8].
For STK17B studies, CRISPR-Cas9 knockout validation is particularly valuable given the limited understanding of this dark kinase's cellular functions [9] [10]. By systematically comparing the effects of Pfe-pkis 1 treatment in wild-type versus STK17B knockout cells across multiple phenotypic readouts, researchers can build a comprehensive picture of STK17B-dependent cellular processes while simultaneously validating the specificity of the chemical probe [8].